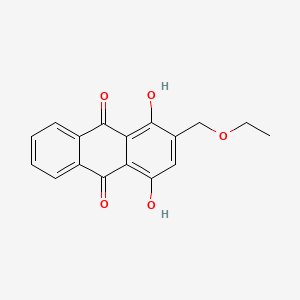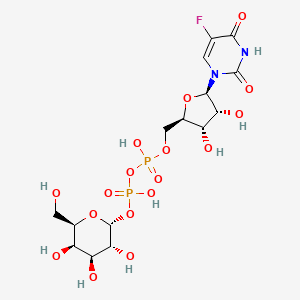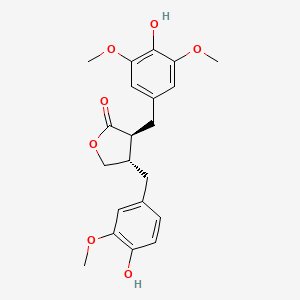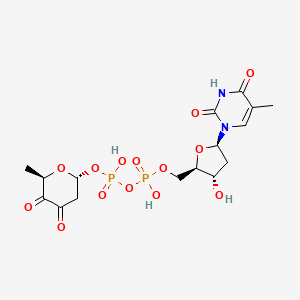
dTDP-3,4-didehydro-2,6-dideoxy-alpha-D-glucose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DTDP-3,4-didehydro-2,6-dideoxy-alpha-D-glucose is a dTDP-sugar having 3,4-didehydro-2,6-dideoxy-alpha-D-glucose as the sugar component. It has a role as a bacterial metabolite. It derives from a dTDP-D-glucose. It is a conjugate acid of a dTDP-3,4-didehydro-2,6-dideoxy-alpha-D-glucose(2-).
Scientific Research Applications
Biosynthesis and Structural Analysis:
- QdtB, a PLP-dependent aminotransferase from Thermoanaerobacterium thermosaccharolyticum E207-71, is crucial for the biosynthesis of dTDP-Quip3NAc. It catalyzes the penultimate step in the production process. The structural analysis of QdtB provides insights into its mechanism, revealing a Schiff base between the cofactor and the amino nitrogen of the sugar and identifying key amino acid residues involved in binding the dTDP-sugar into the active site (Thoden et al., 2009).
- QdtC, a CoA-dependent N-acetyltransferase, catalyzes the final step in Quip3NAc biosynthesis. The structural studies of QdtC in the presence of acetyl-CoA and dTDP-D-Quip3N or dTDP-3-amino-3,6-didexoy-alpha-D-galactose (dTDP-D-Fucp3N) shed light on its catalytic mechanism and amino acid residues essential for the acetylation of the sugar amino group (Thoden et al., 2009).
Chemical Synthesis and Application:
- The chemoenzymatic synthesis of dTDP-activated 2,6-dideoxysugars, including dTDP-2-deoxy-alpha-D-glucose and dTDP-2,6-dideoxy-4-keto-alpha-D-glucose, demonstrates the versatility of recombinant enzymes for the synthesis of dTDP-sugars. These compounds are essential for studying the biosynthesis of dTDP-activated 2,6-dideoxy-, 2,3,6-trideoxy-D- and L-hexoses and are key donors for the characterization of glycosyltransferases involved in polyketides and antibiotic/antitumor drugs biosynthesis (Amann et al., 2001).
Role in Bacterial Structures:
- The elucidation of the biosynthesis pathway of dTDP-alpha-D-Quip3NAc in Thermoanaerobacterium thermosaccharolyticum E207-71, which involves five enzymes, highlights its role in the glycan moiety of S-layer glycoproteins and lipopolysaccharide O-antigens. This finding has implications for understanding the structure and function of bacterial cell surface layers (Pföstl et al., 2008).
Understanding Enzymatic Functions:
- Structural investigations into enzymes like WlaRD, involved in the biosynthesis of Qui3NFo, provide insights into the function of N-formyltransferases. The study of WlaRD reveals its role in catalyzing the N-formylation of dTDP-3,6-dideoxy-3-amino-d-glucose using N(10)-formyltetrahydrofolate, which is crucial for understanding bacterial virulence and species variations (Thoden et al., 2013).
properties
Product Name |
dTDP-3,4-didehydro-2,6-dideoxy-alpha-D-glucose |
|---|---|
Molecular Formula |
C16H22N2O14P2 |
Molecular Weight |
528.3 g/mol |
IUPAC Name |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,6R)-6-methyl-4,5-dioxooxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H22N2O14P2/c1-7-5-18(16(23)17-15(7)22)12-3-9(19)11(30-12)6-28-33(24,25)32-34(26,27)31-13-4-10(20)14(21)8(2)29-13/h5,8-9,11-13,19H,3-4,6H2,1-2H3,(H,24,25)(H,26,27)(H,17,22,23)/t8-,9+,11-,12-,13-/m1/s1 |
InChI Key |
FHKRUUVTZNTHKJ-NJIBTWPXSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)C(=O)C[C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O |
Canonical SMILES |
CC1C(=O)C(=O)CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-[(2R)-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-amino-5-oxopentanoyl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B1202680.png)
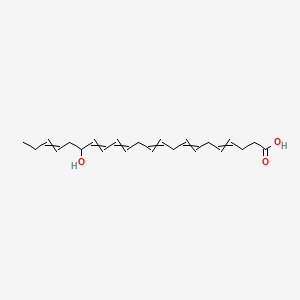
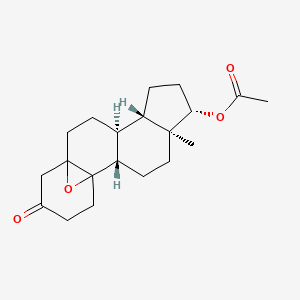
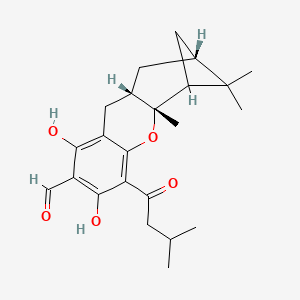
![(3S,5S)-7-[(1S,2R,3R,4S,6R,8S,8aR)-3,4,6-trihydroxy-2-methyl-8-(2-methylbutanoyloxy)-1,2,3,4,6,7,8,8a-octahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B1202686.png)
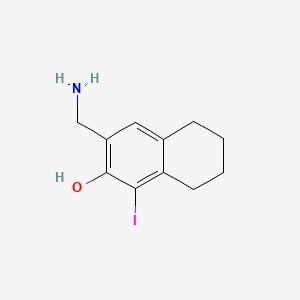
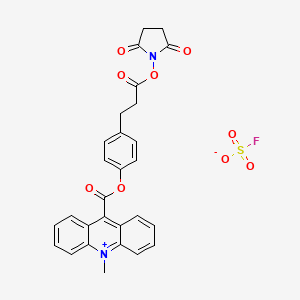
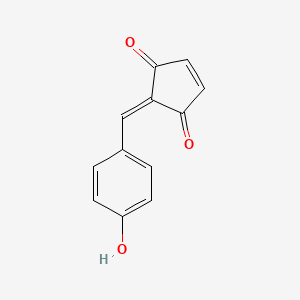
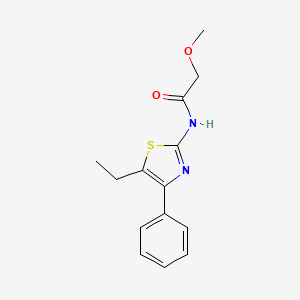
![5-bromo-3-[[2-(4-cyclohexyl-1-piperazinyl)-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1202692.png)
